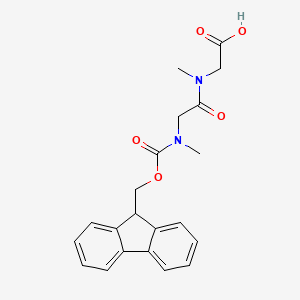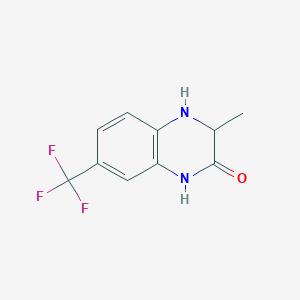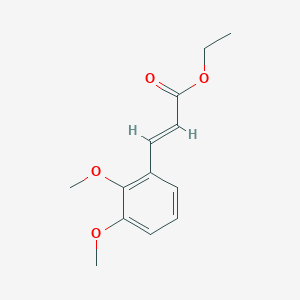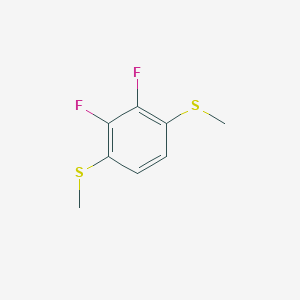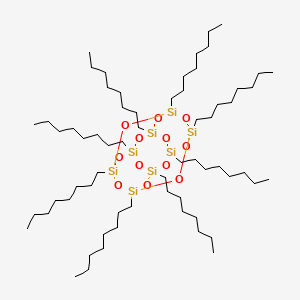
Isooctylsilsesquioxane, cage mixture, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isooctylsilsesquioxane is a cage mixture composed primarily of organosilicon compounds. It has been used in a variety of applications, including as an additive in cosmetics, a suspending agent in pharmaceuticals, and a lubricant in engineering. It is also used in a variety of laboratory experiments, as it has a number of advantages and limitations.
科学的研究の応用
Isooctylsilsesquioxane has a number of applications in scientific research. It has been used as a suspending agent in the synthesis of nanoparticles, and as a stabilizer in the fabrication of nanomaterials. It has also been used as a lubricant in the fabrication of microelectromechanical systems (MEMS). Additionally, it has been used as a matrix for the immobilization of enzymes, and as a coating for the protection of biomolecules.
作用機序
Isooctylsilsesquioxane is a hydrophobic material, meaning that it is insoluble in water. This property makes it an effective suspending agent and stabilizer in a variety of applications. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes.
Biochemical and Physiological Effects
Isooctylsilsesquioxane is generally considered to be non-toxic and non-irritating. However, it has been found to cause mild skin irritation in some individuals. Additionally, it has been found to cause mild eye irritation in some individuals.
実験室実験の利点と制限
Isooctylsilsesquioxane has a number of advantages for laboratory experiments. It is a hydrophobic material, making it an effective suspending agent and stabilizer. Additionally, its cage-like structure allows it to form strong bonds with other molecules, making it an effective matrix for immobilizing enzymes. However, it has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it can be difficult to remove from the reaction mixture, as it is not very soluble in organic solvents.
将来の方向性
There are a number of potential future directions for the use of isooctylsilsesquioxane. It could be used as a coating for medical implants, to improve their biocompatibility. It could also be used as a delivery system for drugs, as its cage-like structure allows it to form strong bonds with other molecules. Additionally, it could be used as a matrix for the immobilization of enzymes, which could be used in bioreactors for the production of pharmaceuticals. Finally, it could be used as a suspending agent in the fabrication of nanomaterials, to improve their stability and reduce their toxicity.
合成法
Isooctylsilsesquioxane is synthesized by a condensation reaction between isooctylalcohol and trimethylchlorosilane. The reaction is typically carried out in an organic solvent such as toluene or xylene. The reaction is typically conducted at temperatures between 80-100°C, and the reaction time is typically between 5-6 hours. The resulting product is a mixture of isooctylsilsesquioxane and other siloxane compounds.
特性
IUPAC Name |
1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSGMZKFUQQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H136O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

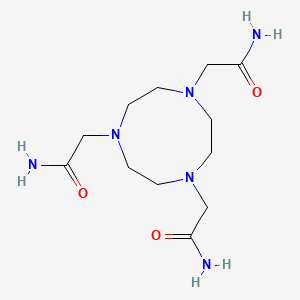
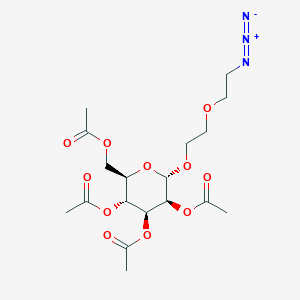


![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
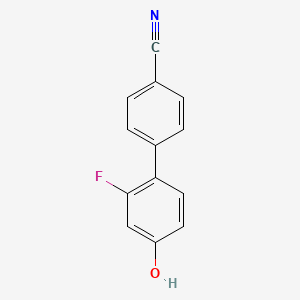
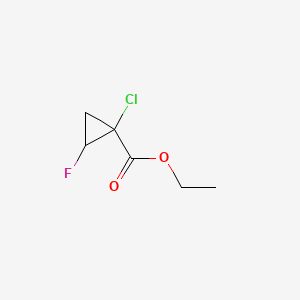
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
